(R)-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol
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Overview
Description
®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol is a chiral compound that features an indole ring, a dibenzylamino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and dibenzylamine.
Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts and reducing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions and yields.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent to improve efficiency and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole ring and dibenzylamino group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, while the dibenzylamino group can modulate the compound’s binding affinity and selectivity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol: The racemic mixture containing both enantiomers.
Indole-5-carboxylic acid derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and racemic mixture. The presence of both the indole ring and dibenzylamino group also contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C24H24N2O |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C24H24N2O/c27-24(22-11-12-23-21(15-22)13-14-25-23)18-26(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24-25,27H,16-18H2/t24-/m0/s1 |
InChI Key |
NHNQJWQHSSHKDC-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C[C@@H](C3=CC4=C(C=C3)NC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC4=C(C=C3)NC=C4)O |
Origin of Product |
United States |
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